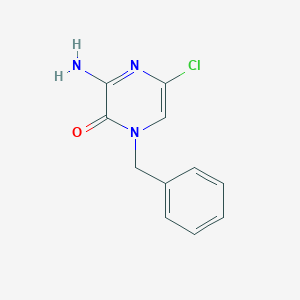

3-Amino-1-benzyl-5-chloropyrazin-2(1H)-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H10ClN3O |

|---|---|

Molecular Weight |

235.67 g/mol |

IUPAC Name |

3-amino-1-benzyl-5-chloropyrazin-2-one |

InChI |

InChI=1S/C11H10ClN3O/c12-9-7-15(11(16)10(13)14-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,13,14) |

InChI Key |

UXXTZJZQLXTBFL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(N=C(C2=O)N)Cl |

Origin of Product |

United States |

Synthesis of 3 Amino 1 Benzyl 5 Chloropyrazin 2 1h One

A common strategy for constructing such polysubstituted pyrazinones is through the initial formation of a dihalo-pyrazinone intermediate, followed by selective nucleophilic substitution.

Proposed Synthetic Pathway:

Formation of the 1-benzyl-3,5-dichloro-2(1H)-pyrazinone intermediate: This key intermediate can be synthesized from benzylamine, chloroacetonitrile, and oxalyl chloride. The reaction proceeds via the formation of an α-aminonitrile, which then undergoes cyclization with oxalyl chloride to yield the 1-benzyl-3,5-dichloro-2(1H)-pyrazinone.

Selective Amination: The resulting 1-benzyl-3,5-dichloro-2(1H)-pyrazinone possesses two chlorine atoms at positions C-3 and C-5, which have different reactivities. The chlorine at the C-3 position is part of an imidoyl chloride-like system, making it more susceptible to nucleophilic attack than the chlorine at the C-5 position, which is attached to a vinyl carbon. Therefore, treatment of the dichloro intermediate with ammonia (B1221849) or a protected form of ammonia would be expected to result in the selective substitution of the C-3 chlorine, yielding 3-Amino-1-benzyl-5-chloropyrazin-2(1H)-one.

This selective reactivity is a well-documented phenomenon in the chemistry of dihalopyrazinones, allowing for the stepwise introduction of different substituents.

Chemical Properties

The specific physical properties of 3-Amino-1-benzyl-5-chloropyrazin-2(1H)-one, such as its melting point and solubility, have not been detailed in the available literature. However, based on its structure, certain general properties can be inferred.

| Property | Expected Characteristic |

| Physical State | Likely to be a solid at room temperature, typical for substituted heterocyclic compounds of similar molecular weight. |

| Solubility | Expected to have limited solubility in water but should be soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and dimethyl sulfoxide (B87167) (DMSO). |

| Melting Point | The melting point would be influenced by the crystal packing and intermolecular forces, such as hydrogen bonding from the amino group. It is expected to have a relatively high melting point. |

| Stability | The compound is expected to be stable under normal laboratory conditions. However, it may be sensitive to strong acids, bases, and oxidizing agents. |

Chemical Reactivity

The chemical reactivity of 3-Amino-1-benzyl-5-chloropyrazin-2(1H)-one is dictated by its functional groups: the pyrazinone ring, the amino group, the chloro group, and the benzyl (B1604629) group.

Nucleophilic Substitution at C-5: The chlorine atom at the C-5 position is a leaving group and can be displaced by various nucleophiles in a nucleophilic aromatic substitution (SNAr) reaction. This allows for the introduction of a wide range of functional groups at this position, further diversifying the pyrazinone scaffold.

Reactions of the Amino Group: The C-3 amino group can undergo reactions typical of primary amines, such as acylation, alkylation, and diazotization. These transformations can be used to introduce further complexity into the molecule.

Reactions of the Pyrazinone Ring: The pyrazinone ring itself can participate in various reactions. For instance, the lactam nitrogen can be further alkylated under certain conditions, and the ring system can undergo cycloaddition reactions.

Reactions involving the Benzyl Group: The benzyl group is generally stable, but the benzylic protons can be reactive under radical conditions. The phenyl ring of the benzyl group can undergo electrophilic aromatic substitution, although the reaction conditions would need to be carefully chosen to avoid side reactions with the more reactive pyrazinone core.

Computational Chemistry and Theoretical Studies of 3 Amino 1 Benzyl 5 Chloropyrazin 2 1h One

Quantum Mechanical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are fundamental to modern computational chemistry. DFT methods are used to determine the electronic structure of molecules, providing a basis for predicting their geometry, energy, and chemical reactivity. mdpi.com These calculations solve for the electron density of a system to derive its properties, offering a balance between accuracy and computational cost that is suitable for molecules of this size.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital most likely to donate electrons in a reaction (acting as a nucleophile), while the LUMO is the most likely to accept electrons (acting as an electrophile).

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a large energy gap indicates high stability. mdpi.com For related heterocyclic compounds, DFT calculations are routinely used to determine these energy values and predict reactivity trends. science.govnih.gov In many heterocyclic systems, the distribution of the HOMO and LUMO lobes across the molecule can pinpoint the specific atoms involved in electrophilic and nucleophilic interactions. wuxibiology.comresearchgate.net

Table 1: Example Frontier Molecular Orbital Energies and Derived Parameters (Note: This table is illustrative and not based on experimental data for the title compound.)

| Parameter | Symbol | Typical Value (eV) | Significance |

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.0 to -7.5 | Electron-donating ability |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.5 to -3.0 | Electron-accepting ability |

| HOMO-LUMO Energy Gap | ΔE | 3.0 to 4.5 | Chemical reactivity and stability |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on a molecule's surface. researchgate.net It illustrates the net electrostatic effect of the molecule's protons and electrons, providing a guide to its reactive sites. MEP maps are color-coded to indicate different potential values:

Red regions indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. These are often found near electronegative atoms like oxygen or nitrogen.

Blue regions represent positive electrostatic potential, electron-deficient areas, which are prone to nucleophilic attack.

Green and yellow regions denote areas of neutral or intermediate potential.

By analyzing an MEP map, researchers can predict how a molecule will interact with other reagents, identifying likely sites for hydrogen bonding and other intermolecular interactions. researchgate.netresearchgate.net

Based on the energies derived from DFT calculations, several global reactivity descriptors can be calculated to quantify a molecule's reactivity. dergipark.org.tr These indices provide a more quantitative measure than FMO analysis alone. mdpi.commdpi.com

Chemical Hardness (η): Defined as half the HOMO-LUMO energy gap (η = ΔE / 2), chemical hardness measures the resistance of a molecule to changes in its electron distribution. A "hard" molecule has a large energy gap and is less reactive, while a "soft" molecule has a small energy gap and is more reactive. mdpi.commdpi.com

Electronegativity (χ): This index measures the ability of a molecule to attract electrons.

Electrophilicity Index (ω): This parameter quantifies the ability of a molecule to accept electrons, acting as an electrophile. researchgate.net A higher electrophilicity index indicates a stronger electrophile. dergipark.org.tr

Nucleophilicity: While various scales exist, nucleophilicity relates to a molecule's ability to donate electrons.

These descriptors are crucial for comparing the reactivity of different compounds and understanding their behavior in chemical reactions. mdpi.com

Table 2: Example Global Chemical Reactivity Indices (Note: This table is illustrative and not based on experimental data for the title compound.)

| Index | Symbol | Formula | Significance |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | Resistance to charge transfer |

| Electronegativity | χ | -(EHOMO + ELUMO) / 2 | Electron-attracting power |

| Electrophilicity Index | ω | χ² / (2η) | Capacity to accept electrons |

Molecular Dynamics Simulations for Conformational Analysis and Stability

While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. For a flexible molecule like 3-Amino-1-benzyl-5-chloropyrazin-2(1H)-one, which contains a rotatable benzyl (B1604629) group, MD simulations can explore its conformational landscape. These simulations can identify the most stable three-dimensional structures (conformations), determine the energy barriers between them, and analyze how the molecule's shape changes in different environments, such as in various solvents or when interacting with a biological target. nih.gov This provides insight into the molecule's dynamic behavior and structural stability.

Theoretical Prediction of Spectroscopic Parameters

Computational methods are widely used to predict spectroscopic properties, which can aid in the characterization and identification of newly synthesized compounds. DFT calculations can provide theoretical predictions of:

Vibrational Frequencies: Calculated infrared (IR) and Raman spectra can be compared with experimental data to confirm the molecular structure and assign specific vibrational modes to different functional groups.

NMR Chemical Shifts: Theoretical predictions of ¹H and ¹³C NMR chemical shifts are valuable for assigning peaks in experimental spectra and confirming the compound's structural connectivity. researchgate.net

Electronic Absorption Spectra: Time-dependent DFT (TD-DFT) can be used to calculate the electronic transitions of a molecule, predicting its UV-Visible absorption spectrum and providing insight into its photophysical properties. researchgate.net

Strong correlation between theoretical and experimental spectra serves to validate both the synthesized structure and the computational model used. researchgate.net

Computational Approaches for Reaction Mechanism Studies

Theoretical calculations are instrumental in elucidating the mechanisms of chemical reactions. For this compound, computational studies could be used to investigate its synthesis or its subsequent reactions. By mapping the potential energy surface of a reaction, chemists can:

Identify the structures of reactants, products, and any intermediates.

Locate the transition state—the highest energy point along the reaction pathway.

Calculate the activation energy, which determines the reaction rate.

This information provides a detailed, step-by-step understanding of how a reaction proceeds, which is invaluable for optimizing reaction conditions and designing new synthetic routes.

Chemical Reactivity and Derivatization of 3 Amino 1 Benzyl 5 Chloropyrazin 2 1h One

Functional Group Transformations at the 3-Amino Position

The 3-amino group on the pyrazinone ring is a key nucleophilic center, enabling a variety of transformations to introduce new functionalities. While direct acylation and sulfonylation reactions are standard modifications for amino groups, the pyrazinone scaffold can also undergo more complex derivatizations at this position.

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig N-arylation, have been successfully employed to functionalize the 3-position of related 3,5-dihalopyrazinone systems. rsc.org This methodology allows for the introduction of carbamates and ureas. For instance, reacting a 3,5-dichloropyrazinone with tert-butyl carbamate (B1207046) or tert-butylurea (B72671) in the presence of a palladium catalyst like Pd(OAc)₂, a suitable ligand such as Xantphos, and a base like cesium carbonate, facilitates the selective formation of a C-N bond at the C-3 position. rsc.org This approach highlights a sophisticated method for installing protected amino functionalities or urea-based moieties, which are common in bioactive molecules.

Nucleophilic Substitution Reactions at the 5-Chloro Position

The chlorine atom at the C-5 position of the pyrazinone ring is susceptible to nucleophilic substitution, primarily due to the electron-withdrawing nature of the adjacent carbonyl group and the ring nitrogen atoms. This reactivity is a cornerstone for introducing a wide array of substituents.

Aminolysis Reactions

Aminolysis, the reaction with primary or secondary amines, represents a direct method for displacing the C-5 chloro group to form 5-amino-substituted pyrazinones. This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. youtube.com The electron-deficient pyrazinone ring facilitates the attack of the amine nucleophile, leading to the formation of a Meisenheimer-like intermediate, which then expels the chloride ion to restore aromaticity. youtube.comnih.gov Such reactions are often promoted by heat and can be carried out in the presence of a non-nucleophilic base to neutralize the HCl generated during the reaction. youtube.comnih.gov This pathway is highly effective for building libraries of compounds with diverse amine functionalities at the C-5 position.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig, Suzuki-Miyaura)

Modern synthetic chemistry offers powerful tools for C-C and C-N bond formation through metal-catalyzed cross-coupling reactions, which are applicable to the 5-chloro position of the pyrazinone core. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a versatile method for forming C-N bonds between aryl halides and amines under milder conditions than traditional SNAr reactions. wikipedia.orgnih.gov The reaction of 3-amino-1-benzyl-5-chloropyrazin-2(1H)-one with various primary or secondary amines in the presence of a palladium precatalyst, a bulky electron-rich phosphine (B1218219) ligand (e.g., XPhos, SPhos), and a base (e.g., NaOtBu, K₂CO₃) can yield the corresponding 5-amino derivatives. acs.orglibretexts.orgyoutube.com The choice of ligand is crucial for achieving high yields and accommodating a broad range of amine coupling partners. wikipedia.orgyoutube.com

Suzuki-Miyaura Coupling: To form new carbon-carbon bonds at the C-5 position, the Suzuki-Miyaura reaction is a highly effective method. nobelprize.org This reaction couples the 5-chloropyrazinone with an aryl or vinyl boronic acid (or boronate ester) using a palladium catalyst. clockss.org The process typically involves a palladium(0) species, a phosphine ligand, and a base to facilitate the catalytic cycle, which includes oxidative addition, transmetalation, and reductive elimination steps. nobelprize.org This reaction allows for the introduction of a wide variety of aryl, heteroaryl, and vinyl groups, significantly expanding the structural diversity of the pyrazinone scaffold. clockss.orgcrossref.org

| Reaction Type | Coupling Partner | Catalyst System (Example) | Potential Product at C-5 |

| Buchwald-Hartwig | Primary/Secondary Amines | Pd₂(dba)₃ / Xantphos / Cs₂CO₃ | Substituted Amino Group |

| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | Pd(PPh₃)₄ / Na₂CO₃ | Aryl or Heteroaryl Group |

Modifications at the 1-Benzyl Substituent

The N-benzyl group serves as a common protecting group for nitrogen-containing heterocycles. researchgate.net Its removal, or debenzylation, unmasks the N-1 position for further functionalization or to yield the N-H pyrazinone. Several methods are available for this transformation.

Catalytic Hydrogenolysis: The most common method for N-debenzylation is catalytic hydrogenolysis, which involves treating the compound with hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). researchgate.net This method is often clean and high-yielding but is incompatible with other reducible functional groups in the molecule, such as alkenes or alkynes. researchgate.net

Catalytic Transfer Hydrogenation (CTH): CTH is a safer and often more selective alternative to using hydrogen gas. organic-chemistry.orgchemmethod.com This technique uses a hydrogen donor molecule, such as ammonium (B1175870) formate, formic acid, or hydrazine, to transfer hydrogen to the substrate in the presence of a palladium catalyst. organic-chemistry.orgakjournals.comresearchgate.net CTH has been successfully applied to the debenzylation of related 1-benzyloxypyrazinones. akjournals.com The reaction conditions can be optimized by varying the catalyst, hydrogen donor, and solvent to achieve efficient debenzylation while preserving other sensitive functional groups. akjournals.com

| Debenzylation Method | Reagents | Typical Conditions | Potential Issues |

| Hydrogenolysis | H₂ gas, Pd/C | 1 atm H₂, RT, Methanol | Catalyst poisoning, reduction of other groups. researchgate.net |

| Transfer Hydrogenation | Ammonium Formate, Pd/C | Reflux, Methanol | Over-reduction to amide in some cases. akjournals.com |

| Lewis/Brønsted Acids | AlCl₃ or strong acid | Varies | Can cause side reactions like Friedel-Crafts alkylation. researchgate.net |

| Oxidative Cleavage | KOtBu/DMSO and O₂ | Room Temperature | Not suitable for all substrates; can lead to complex mixtures. researchgate.net |

Ring System Functionalization and Transformations

The pyrazinone ring itself is an azadiene system, making it a candidate for cycloaddition reactions, which can dramatically alter the core scaffold. researchgate.net The electron-deficient nature of the ring allows it to participate in inverse-electron-demand Diels-Alder reactions. mdpi.com

In such a transformation, the pyrazinone acts as the diene component, reacting with an electron-rich dienophile like an enamine or a vinyl ether. researchgate.net The initial [4+2] cycloaddition forms a bicyclic intermediate, which is often unstable and undergoes a subsequent retro-Diels-Alder reaction, typically involving the extrusion of a stable small molecule (e.g., N₂ or CO₂ in related systems), to yield a new, stable heterocyclic or carbocyclic ring. nih.govacsgcipr.org For example, reactions with alkynes can lead to the formation of substituted pyridine (B92270) derivatives. researchgate.net This strategy provides a powerful route for transforming the pyrazinone core into more complex, fused ring systems.

Orthogonal Solid-Phase Derivatization Methodologies

To efficiently generate libraries of this compound derivatives, orthogonal solid-phase synthesis methodologies can be employed. rsc.orgmdpi.com This approach involves attaching the pyrazinone scaffold to a solid support (resin) and then sequentially modifying different positions of the molecule using protecting groups that can be removed under different, non-interfering conditions. bham.ac.ukjocpr.comiris-biotech.de

An example of an orthogonal strategy would be:

Attachment to Resin: The 3-amino group is protected with an acid-labile Boc group. The resulting molecule could then be modified, for example at the benzyl (B1604629) ring, to include a handle for attachment to a solid support like a Wang resin.

Derivatization at C-5: With the molecule anchored to the resin, the 5-chloro position is available for derivatization via Suzuki or Buchwald-Hartwig cross-coupling reactions to introduce a first point of diversity.

Derivatization at N-3: The Boc group at the 3-amino position is selectively removed with trifluoroacetic acid (TFA). The newly freed amino group can then be acylated or sulfonylated with a variety of reagents, introducing a second point of diversity.

Cleavage and Final Modification: The derivatized molecule is cleaved from the resin. The N-1 benzyl group, which is stable to the previous reaction conditions, can then be removed in a final solution-phase step via catalytic hydrogenation, if desired, to provide a third point of diversity. iris-biotech.de

This orthogonal approach allows for the systematic and combinatorial synthesis of a large library of compounds from a single core scaffold, which is invaluable for structure-activity relationship (SAR) studies in drug discovery. nih.govmdpi.com

Role of 3 Amino 1 Benzyl 5 Chloropyrazin 2 1h One As a Synthetic Intermediate

A Fundamental Building Block in the Synthesis of Complex Heterocyclic Scaffolds

The inherent reactivity of 3-Amino-1-benzyl-5-chloropyrazin-2(1H)-one makes it an ideal starting material for the elaboration of more intricate heterocyclic systems. The presence of both a nucleophilic amino group and an electrophilic center at the chlorinated carbon allows for a variety of chemical transformations. Synthetic chemists leverage these reactive sites to introduce new ring systems and functional groups, thereby accessing a wide range of molecular diversity.

The pyrazinone core itself serves as a robust scaffold upon which additional complexity can be built. The benzyl (B1604629) group at the N1 position not only influences the solubility and electronic properties of the molecule but can also be a site for further chemical modification. This strategic placement of functional groups allows for a stepwise and controlled approach to the synthesis of target molecules with desired stereochemistry and biological activity.

A Precursor for the Assembly of Fused Ring Systems

One of the most significant applications of this compound is as a precursor for the synthesis of fused heterocyclic ring systems. These fused structures are of particular interest in drug discovery as they often exhibit unique pharmacological profiles.

Pyrrolopyrazinones

The synthesis of pyrrolopyrazinones, for instance, can be envisioned through a reaction sequence that capitalizes on the reactivity of the 3-amino and 5-chloro substituents. A common strategy involves the reaction of the aminopyrazinone with a suitable three-carbon synthon. This can be achieved through various synthetic routes, including intramolecular cyclization reactions. For example, alkylation of the amino group followed by a subsequent intramolecular Heck reaction or other palladium-catalyzed cross-coupling reactions can facilitate the formation of the fused pyrrole ring.

A hypothetical reaction pathway could involve the N-alkylation of the 3-amino group with a propargyl halide. The resulting intermediate, now possessing a terminal alkyne, could then undergo a transition-metal-catalyzed cyclization, where the alkyne and the C5-chloro position participate in the ring-forming step to yield the desired pyrrolopyrazinone core.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Propargyl bromide | N-propargyl intermediate | N-Alkylation |

| N-propargyl intermediate | - | Pyrrolopyrazinone | Intramolecular Cyclization |

Pyrazinone-Fused Pyridones

Similarly, the construction of pyrazinone-fused pyridone systems can be achieved by reacting this compound with appropriate building blocks. For example, a condensation reaction between the 3-amino group and a 1,3-dicarbonyl compound or its equivalent can lead to the formation of an enamine intermediate. Subsequent intramolecular cyclization, often promoted by acid or base catalysis, can then afford the fused pyridone ring.

The chlorine atom at the C5 position can also serve as a handle for annulation reactions. For instance, a Suzuki or Stille cross-coupling reaction with a suitably functionalized boronic acid or organostannane reagent bearing a latent pyridone precursor could be a viable strategy. Subsequent cyclization would then yield the pyrazinone-fused pyridone scaffold.

| Starting Material | Reagent | Key Intermediate | Final Product |

| This compound | Diethyl malonate | Enamine intermediate | Pyrazinone-fused pyridone |

| This compound | 3-Acetyl-2H-pyran-2,4(3H)-dione | Michael adduct | Pyrazinone-fused pyridone |

Utility in Modular Synthetic Platforms

The concept of modular synthesis, which involves the assembly of complex molecules from a set of interchangeable building blocks, is a powerful strategy in modern organic chemistry. This compound is an exemplary component for such platforms due to its distinct and orthogonally reactive functional groups.

In a modular approach, the 3-amino group can be functionalized with one set of building blocks through reactions such as acylation, sulfonylation, or reductive amination. Independently, the 5-chloro position can be modified with another set of diverse fragments using transition-metal-catalyzed cross-coupling reactions like Suzuki, Sonogashira, or Buchwald-Hartwig amination. This independent functionalization allows for the rapid generation of a library of analogues with varied substituents at these two key positions.

This modularity is particularly advantageous in medicinal chemistry for structure-activity relationship (SAR) studies. By systematically varying the substituents at the C3 and C5 positions, chemists can fine-tune the biological properties of the resulting compounds to optimize potency, selectivity, and pharmacokinetic profiles.

| Position of Modification | Reaction Type | Example Reagent | Resulting Moiety |

| C3 (Amino group) | Acylation | Acetyl chloride | Acetamide |

| C3 (Amino group) | Sulfonylation | Benzenesulfonyl chloride | Sulfonamide |

| C5 (Chloro group) | Suzuki Coupling | Phenylboronic acid | Phenyl |

| C5 (Chloro group) | Sonogashira Coupling | Phenylacetylene | Phenylethynyl |

The strategic application of this compound as a synthetic intermediate continues to facilitate the discovery and development of novel heterocyclic compounds with diverse and valuable properties.

Potential Applications in Advanced Materials Science

Integration into π-Conjugated Systems for Optoelectronic Devices

The pyrazinone nucleus is an integral part of a broader class of pyrazine-based materials that have garnered considerable attention for their favorable charge transfer properties. acs.org These characteristics are fundamental to the operation of optoelectronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The integration of pyrazinone derivatives into π-conjugated systems is a key area of exploration. acs.org

The electronic properties of such systems are heavily influenced by the nature of the substituents on the pyrazinone ring. The 3-amino group in 3-Amino-1-benzyl-5-chloropyrazin-2(1H)-one is a strong electron-donating group, which can increase the electron density of the π-system. rsc.orgnih.gov This donation of electrons can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, a critical factor in the design of efficient OLED materials. acs.orgnih.gov Conversely, the 5-chloro substituent acts as an electron-withdrawing group through its inductive effect, while also being capable of resonance donation of a lone pair of electrons. stackexchange.com This dual electronic nature can be strategically employed to fine-tune the electronic and photophysical properties of the material. The benzyl (B1604629) group at the 1-position, while not directly in conjugation with the pyrazinone π-system, can influence the molecule's solubility, morphology in the solid state, and intermolecular interactions, all of which are crucial for device performance. osti.govosti.gov

The strategic combination of electron-donating and electron-withdrawing groups within a single molecule can lead to the creation of "push-pull" systems, which are known to exhibit interesting nonlinear optical (NLO) properties. This makes this compound a candidate for investigation in NLO applications.

Table 1: Predicted Influence of Substituents on the Optoelectronic Properties of the Pyrazinone Core

| Substituent | Position | Electronic Effect | Potential Impact on Optoelectronic Properties |

| Amino | 3 | Electron-donating | Modulates HOMO/LUMO levels, enhances hole transport properties nih.gov |

| Chloro | 5 | Electron-withdrawing (inductive), weak electron-donating (resonance) | Fine-tunes electronic properties, can influence molecular packing |

| Benzyl | 1 | Steric and solubilizing | Affects solid-state morphology and processability osti.govosti.gov |

Design of Pyrazinone-Based Polymers and Light-Responsive Materials

The development of novel polymers with tailored properties is a cornerstone of materials science. The pyrazinone moiety can be incorporated into polymer backbones to create materials with unique electronic and optical characteristics. The synthesis of pyrazine-containing polyesters has been demonstrated, indicating the feasibility of creating pyrazinone-based polymers. The functional groups on this compound, such as the amino group, could serve as a reactive handle for polymerization reactions, allowing for its integration into various polymer architectures.

Furthermore, the pyrazinone core, as part of a larger conjugated system, can be designed to be light-responsive. Light-responsive materials are a class of "smart" materials that can change their properties upon exposure to light. libretexts.org This can be achieved by incorporating photosensitive moieties, such as azobenzene or spiropyran, into the material's structure. libretexts.org While the pyrazinone ring itself is not a traditional photoswitch, its electronic properties can be coupled with known photochromic units to create novel light-responsive systems. For instance, a pyrazinone-containing polymer could be designed to undergo a change in its conformation or electronic state upon photoisomerization of an appended azobenzene unit, leading to applications in areas like optical data storage or controlled drug release.

Charge Transfer Properties and Electronic Conductivity in Pyrazinone Derivatives

The ability of a material to transport charge is fundamental to its application in electronic devices. The charge transfer properties of pyrazinone derivatives are of significant interest. The pyrazine ring itself can participate in charge transfer interactions. researchgate.net The substituents on the this compound molecule are expected to play a crucial role in defining its charge transport characteristics.

The electron-donating amino group is anticipated to enhance the hole transport properties of the material. nih.gov In contrast, the electron-withdrawing nature of the chloro group and the pyrazinone ring itself may facilitate electron transport. This potential for ambipolar charge transport, the ability to transport both holes and electrons, is highly desirable for certain electronic applications.

Table 2: Summary of Potential Applications and Key Influencing Factors

| Application Area | Key Molecular Feature | Influencing Substituents |

| Optoelectronic Devices (OLEDs, OPVs) | π-conjugated pyrazinone core | Amino (electron-donating), Chloro (electron-withdrawing) |

| Light-Responsive Materials | Potential for incorporation into photo-responsive polymer systems | Amino (for polymerization), Benzyl (for processability) |

| Electronic Conductivity | Charge transfer capabilities of the pyrazinone ring | Amino (hole transport), Chloro (electron transport), Benzyl (molecular packing) |

Q & A

Q. What are the recommended synthetic routes for 3-Amino-1-benzyl-5-chloropyrazin-2(1H)-one in academic research?

A two-step synthesis is commonly employed:

- Step 1 : Chlorination of pyrazinone precursors using POCl₃ or PCl₅ under reflux, followed by benzylation at the N1 position via nucleophilic substitution with benzyl bromide in the presence of a base (e.g., NaH or K₂CO₃).

- Step 2 : Introduction of the amino group at the 3-position via ammonolysis (using NH₃ in ethanol) or catalytic hydrogenation of a nitro intermediate. Purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures .

Q. How should researchers approach the structural characterization of this compound?

A multi-technique approach is critical:

- Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., benzyl group integration, chlorine coupling patterns).

- Mass Spectrometry : HRMS confirms the molecular ion ([M+H]⁺) and isotopic chlorine patterns.

- Crystallography : Single-crystal X-ray diffraction with SHELXL refines bond geometries and validates tautomeric forms. For example, SHELXL’s robust refinement algorithms resolve hydrogen-bonding networks critical for confirming the lactam structure .

Q. What purification techniques are most effective for isolating this compound from reaction mixtures?

- Liquid-Liquid Extraction : Dichloromethane/water separation removes polar byproducts.

- Column Chromatography : Silica gel with a gradient elution (hexane → ethyl acetate) isolates the target compound.

- Recrystallization : Ethanol/water (7:3 v/v) enhances purity, monitored by TLC (Rf ~0.4 in ethyl acetate) and HPLC (C18 column, 60:40 acetonitrile/water) .

Advanced Research Questions

Q. What experimental strategies resolve discrepancies in spectroscopic data during characterization?

- Dynamic NMR : Detects tautomeric equilibria (e.g., lactam-lactim forms) by analyzing temperature-dependent chemical shifts in DMSO-d₆ or CDCl₃.

- DFT Calculations : Software like Gaussian predicts ¹³C NMR shifts for comparison with experimental data, identifying misassigned peaks.

- Crystallographic Validation : SHELXL refines electron density maps to resolve ambiguities in substituent orientation (e.g., benzyl group rotation) .

Q. How can computational chemistry optimize reaction conditions for synthesizing derivatives of this compound?

- DFT Studies : Calculate activation energies for competing pathways (e.g., chlorination vs. benzylation) to optimize temperature (e.g., 80–100°C) and catalyst choice (e.g., NaH vs. DBU).

- Molecular Docking : Predict steric hindrance in amination steps using PyMol or MOE, guiding regioselective functionalization .

Q. What methodologies analyze the compound’s electronic effects on biological activity?

- QSAR Modeling : Correlate Hammett σ values of substituents (e.g., chlorine’s electron-withdrawing effect) with bioactivity data (e.g., enzyme inhibition IC₅₀).

- Electrostatic Potential Maps : Generated via Gaussian to visualize charge distribution, highlighting nucleophilic/electrophilic sites for SAR studies .

Data Contradiction Analysis

Q. How should researchers address conflicting crystallographic and NMR data for tautomeric forms?

- Variable-Temperature XRD : Resolves tautomer ratios in the solid state (e.g., lactam dominance at 25°C vs. lactim at 150°C).

- Solid-State NMR : Cross-validates XRD findings by comparing chemical shifts with solution-state NMR.

- SHELXL Constraints : Apply restraints to refine mixed occupancy models in crystallographic data .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.